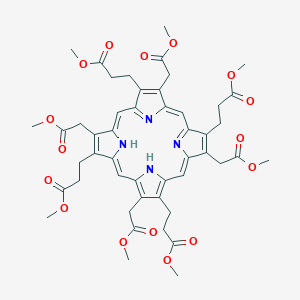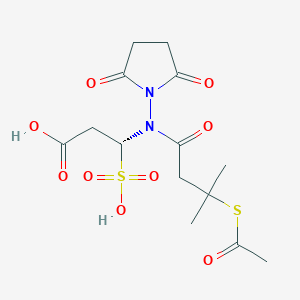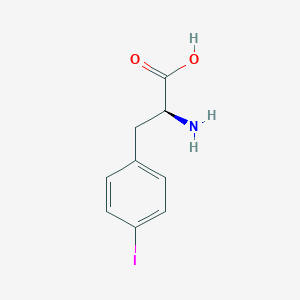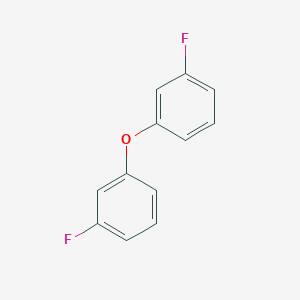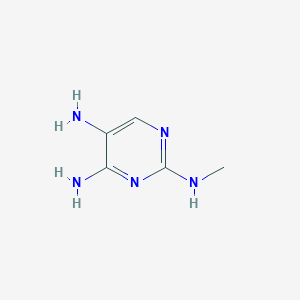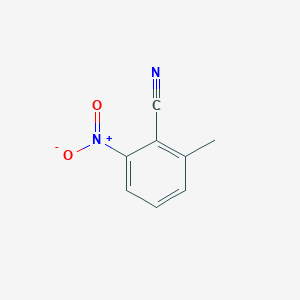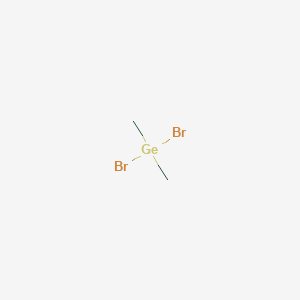
Dimethylgermane, dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylgermane, dibromo-, also known as DMGeBr2, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of Dimethylgermane, dibromo- is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. In materials science, Dimethylgermane, dibromo- is used as a precursor for the growth of germanium-containing materials through chemical vapor deposition.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Dimethylgermane, dibromo-. However, it has been shown to be relatively non-toxic in animal studies, with no significant adverse effects observed at low doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Dimethylgermane, dibromo- is its high reactivity and selectivity in organic reactions, making it a useful catalyst. Additionally, Dimethylgermane, dibromo- is relatively easy to synthesize and handle in the laboratory. However, one limitation is its potential toxicity at high doses, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Dimethylgermane, dibromo-. One area of interest is the development of new synthetic methods for Dimethylgermane, dibromo- that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of Dimethylgermane, dibromo- in organic reactions and materials science. Finally, the potential applications of Dimethylgermane, dibromo- in electronics and other areas should be further explored.
Métodos De Síntesis
Dimethylgermane, dibromo- can be synthesized by reacting germanium tetrabromide with dimethylzinc in the presence of a palladium catalyst. The reaction produces Dimethylgermane, dibromo- as the main product, along with other minor byproducts.
Aplicaciones Científicas De Investigación
Dimethylgermane, dibromo- has been studied for its potential applications in various areas, including catalysis, materials science, and electronics. In catalysis, Dimethylgermane, dibromo- has been shown to be an effective catalyst for various organic reactions, such as the reduction of ketones and aldehydes. In materials science, Dimethylgermane, dibromo- has been used as a precursor for the synthesis of germanium-containing materials, such as germanium nanowires and germanium thin films. In electronics, Dimethylgermane, dibromo- has been studied for its potential use as a dopant in semiconductors.
Propiedades
Número CAS |
1730-66-1 |
|---|---|
Nombre del producto |
Dimethylgermane, dibromo- |
Fórmula molecular |
C2H6Br2Ge |
Peso molecular |
262.51 g/mol |
Nombre IUPAC |
dibromo(dimethyl)germane |
InChI |
InChI=1S/C2H6Br2Ge/c1-5(2,3)4/h1-2H3 |
Clave InChI |
VLTYGJDLSRPXQN-UHFFFAOYSA-N |
SMILES |
C[Ge](C)(Br)Br |
SMILES canónico |
C[Ge](C)(Br)Br |
Otros números CAS |
1730-66-1 |
Sinónimos |
Dibromodimethylgermane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






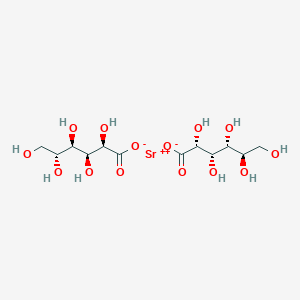
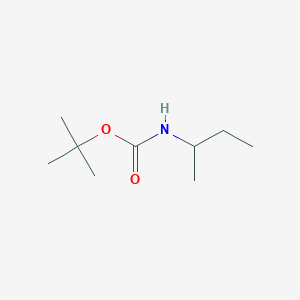
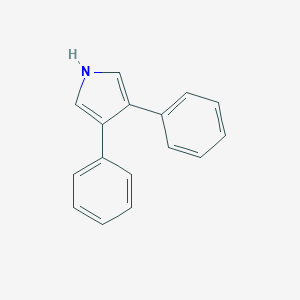
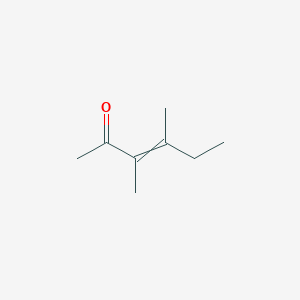
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
